molecular formula C11H8FN3O2 B8395527 (5-Fluoro-2-nitrophenyl)pyridin-2-yl-amine

(5-Fluoro-2-nitrophenyl)pyridin-2-yl-amine

Cat. No. B8395527
M. Wt: 233.20 g/mol
InChI Key: NWTROJBLQKZFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-2-nitrophenyl)pyridin-2-yl-amine is a useful research compound. Its molecular formula is C11H8FN3O2 and its molecular weight is 233.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Fluoro-2-nitrophenyl)pyridin-2-yl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-2-nitrophenyl)pyridin-2-yl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Fluoro-2-nitrophenyl)pyridin-2-yl-amine

Molecular Formula

C11H8FN3O2

Molecular Weight

233.20 g/mol

IUPAC Name

N-(5-fluoro-2-nitrophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8FN3O2/c12-8-4-5-10(15(16)17)9(7-8)14-11-3-1-2-6-13-11/h1-7H,(H,13,14)

InChI Key

NWTROJBLQKZFSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prep 2: Sodium hydride (48.6 g, 60% by wt, 1.22 mol) was added piecewise to a solution of 2-aminopyridine (57.2 g, 0.61 mol) in THF (400 mL) at 0° C. at such a rate that T≦18° C. The reaction mixture was stirred at 0° C. for 10 min. then added via cannula to a solution of 2,4-difluoronitrobenzene in THF (350 mL) at −20° C. at such a rate that T≦10° C. The reaction was stirred at −40° C. for 1 h then allowed to warm to RT. As the reaction reached RT the temperature rose rapidly to 35° C. and effervescence was observed. The reaction mixture was poured onto ice (˜2 L) and the solid which formed collected by filtration. The solid was washed with pentane and dried in vacuo to give the (5-fluoro-2-nitrophenyl)pyridin-2-yl-amine as a bright orange solid (139.3 g, 94%).
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

LiHMDS (1.0M in THF, 4.8 mL, 4.8 mmol) was added dropwise to a stirred solution of pyridin-2-ylamine (269 mg, 2.86 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at −78° C. After 30 min stirring at −78° C., 2,4-difluoro-1-nitrobenzene (298 μL, 2.72 mmol) was added and stirring at −78° C. was continued for 30 min. The reaction mixture was slowly warmed to RT and after 30 min quenched by addition of an aqueous solution of NH4Cl (50 mL). The mixture was partitioned between EtOAc and water, then filtered through Celite®. The organic fraction was dried (Na2SO4), concentrated in vacuo and the resulting residue was purified by column chromatography (Si—PCC, gradient 0-40% EtOAc in cyclohexane) to afford the title compound as an orange solid (258 mg, 41%). 1H NMR (CDCl3, 400 MHz): δ 10.48 (1H, s), 8.82 (1H, dd, J=12.32, 2.77 Hz), 8.38 (1H, dd, J=5.03, 1.87 Hz), 8.34-8.25 (1H, m), 7.70-7.64 (1H, m), 7.03-6.94 (2H, m), 6.68-6.61 (1H, m).
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
269 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
298 μL
Type
reactant
Reaction Step Two
Yield
41%

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